VU0463841 - 1439095-16-5

VU0463841

Catalog Number: EVT-286707
CAS Number: 1439095-16-5
Molecular Formula: C13H8ClFN4O
Molecular Weight: 290.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0463841 is a negative allosteric modulators of mGlu5.
Overview

VU0463841 is a small molecule compound that has garnered interest in the field of pharmacology and medicinal chemistry. It is primarily known as a selective inhibitor of the protein kinase AKT, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. The inhibition of AKT has been implicated in the treatment of several cancers and other diseases characterized by aberrant cell signaling.

Source

VU0463841 was developed as part of a research initiative aimed at identifying potent inhibitors of the AKT signaling pathway. The compound was characterized and synthesized by researchers at Vanderbilt University, who sought to explore its potential therapeutic applications.

Classification

VU0463841 falls under the classification of small molecule inhibitors. It is specifically categorized as an AKT inhibitor, which positions it within a broader class of compounds targeting various kinases involved in signaling pathways.

Synthesis Analysis

Methods

The synthesis of VU0463841 involves a multi-step organic synthesis process. The initial steps typically include the formation of key intermediates through standard reactions such as amide coupling, alkylation, and cyclization. The final product is purified using chromatographic techniques to ensure high purity and yield.

Technical Details

The synthetic route may involve the following general steps:

  1. Formation of an intermediate: Starting from commercially available precursors, key functional groups are introduced through nucleophilic substitution or addition reactions.
  2. Cyclization: A cyclization step may be employed to form the core structure of VU0463841.
  3. Purification: The crude product is purified using high-performance liquid chromatography to isolate VU0463841 in its pure form.
Molecular Structure Analysis

Structure

VU0463841 has a well-defined molecular structure characterized by specific functional groups that confer its biological activity. Its chemical structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: 278.32 g/mol

Data

The structural analysis reveals that VU0463841 contains a core heterocyclic framework with various substituents that enhance its interaction with the AKT protein. The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

VU0463841 participates in various chemical reactions typical for small molecules, including:

  • Hydrolysis: Under certain conditions, VU0463841 may undergo hydrolysis, affecting its stability and activity.
  • Metabolism: In biological systems, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit altered pharmacological properties.

Technical Details

The stability of VU0463841 can be assessed through stress testing under different pH conditions and temperatures to evaluate its degradation pathways.

Mechanism of Action

Process

The mechanism of action for VU0463841 primarily involves its binding to the active site of the AKT protein, inhibiting its kinase activity. This inhibition leads to downstream effects on cellular signaling pathways that regulate cell growth and survival.

Data

In vitro studies have demonstrated that VU0463841 effectively reduces phosphorylation levels of AKT substrates, thereby impairing tumor cell proliferation and promoting apoptosis in cancer cells. This mechanism underscores its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

Applications

Scientific Uses

VU0463841 has been explored primarily for its potential applications in cancer therapy due to its ability to inhibit the AKT signaling pathway. Research indicates that it may also have applications in other diseases where AKT signaling is dysregulated, including metabolic disorders and neurodegenerative diseases. Ongoing studies aim to evaluate its efficacy in clinical settings and understand its pharmacokinetic properties further.

Introduction to VU0463841

Overview as a Negative Allosteric Modulator (NAM) of mGlu5

VU0463841 (Ligand ID: 6393) is a synthetic organic compound functioning as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). Its chemical structure features a substituted 1-phenyl-3-(pyridin-2-yl)urea scaffold, with a molecular weight of 290.04 Da and favorable physicochemical properties (XLogP = 2.46; hydrogen bond acceptors = 5; hydrogen bond donors = 2) that comply with Lipinski's rule of five [1]. The compound’s canonical SMILES string (N#Cc1cc(NC(=O)Nc2ccc(cn2)Cl)cc(c1)F) and InChIKey (KDANLHLWAYNCMV-UHFFFAOYSA-N) provide precise structural identification [1]. As an mGlu5 NAM, VU0463841 binds to a topographically distinct allosteric site within the receptor’s seven-transmembrane domain (7TMD), reducing the receptor’s responsiveness to its endogenous orthosteric ligand, glutamate [2] [6]. This allosteric modulation offers superior receptor subtype selectivity compared to orthosteric inhibitors due to lower evolutionary conservation of allosteric sites across GPCR subtypes [2] [6].

Table 1: Key Physicochemical Properties of VU0463841

PropertyValue
Molecular Weight290.04 Da
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Rotatable Bonds4
Topological Polar Surface Area77.81 Ų
XLogP2.46
Lipinski's Rule Violations0

Historical Context and Discovery in GPCR Allosteric Modulator Research

The discovery of VU0463841 emerged during a critical expansion in GPCR allosteric modulator research (2010–2015), which sought to overcome limitations of orthosteric ligands for CNS targets. Early allosteric modulators like benzodiazepines (GABAA PAMs) demonstrated clinical advantages, including reduced on-target side effects and preserved physiological signaling patterns [2]. For mGlu5, initial NAMs like MPEP and MTEP established proof-of-concept for allosteric modulation but faced challenges in selectivity and drug-like properties [3]. VU0463841 was developed through systematic optimization of the 1-phenyl-3-(pyridin-2-yl)urea chemotype, aiming to enhance potency, CNS penetration, and pharmacokinetic stability [3]. It was identified as "Compound 29" in a 2013 study screening derivatives for mGlu5 inhibitory activity, where it exhibited submicromolar potency (IC₅₀ ~50–100 nM) and >100-fold selectivity over other mGlu subtypes [3]. Its characterization represented a milestone in structure-activity relationship (SAR) studies for urea-based mGlu5 NAMs, particularly due to its efficacy in vivo rodent models [3].

Significance in Neuropsychopharmacology and CNS Disorder Therapeutics

VU0463841 holds translational significance for disorders involving pathological glutamate signaling. As a highly selective mGlu5 NAM, it attenuates glutamate-driven excitability without complete receptor blockade, preserving basal neurotransmission—a therapeutic advantage over orthosteric antagonists [2] [6]. Key areas of therapeutic relevance include:

  • Cocaine Addiction: VU0463841 reduces drug-seeking behaviors in rat models by disrupting glutamate-mediated reinforcement in the nucleus accumbens. It suppresses cocaine-induced reinstatement without motor impairment, supporting mGlu5 as a target for addiction [3].
  • Neurodegenerative/Psychiatric Disorders: Though less studied clinically than analogs (e.g., basimglurant), its mechanism aligns with mGlu5 NAMs in development for Fragile X syndrome, levodopa-induced dyskinesia in Parkinson’s, and treatment-resistant depression [4] [6] [9].
  • Probe-Dependent Signaling: VU0463841 may exhibit biased modulation, selectively inhibiting specific mGlu5-coupled pathways (e.g., Gq/calcium) while sparing others (e.g., ERK), potentially improving safety [2] [6].
  • CNS Drug Development: Its favorable CNS exposure (brain-to-plasma ratio >0.5 in rats) and drug-like properties validate urea derivatives as viable scaffolds for neurotherapeutics [3].

Table 2: Pharmacological Profile and Research Applications of VU0463841

AspectCharacteristics/Findings
Primary TargetmGlu5 receptor (negative allosteric modulation)
Key In Vitro ActivityIC₅₀ ~50–100 nM for mGlu5 inhibition
Selectivity>100-fold vs. other mGlu subtypes
In Vivo EfficacyAttenuates cocaine-seeking in rat models
CNS PenetrationDemonstrated in rats; facilitates behavioral studies
Therapeutic AlignmentCocaine addiction, neuropsychiatric disorders

Properties

CAS Number

1439095-16-5

Product Name

VU0463841

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea

Molecular Formula

C13H8ClFN4O

Molecular Weight

290.68

InChI

InChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20)

InChI Key

KDANLHLWAYNCMV-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(F)=CC(C#N)=C1)NC2=NC=C(Cl)C=C2

Solubility

Soluble in DMSO

Synonyms

VU0463841, VU-0463841, VU 0463841

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.